molecular formula C24H26N6O3 B2757861 (E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 587014-15-1

(E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2757861
CAS RN: 587014-15-1
M. Wt: 446.511
InChI Key: WVYBWDZEYVEVTM-LGJNPRDNSA-N
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Description

(E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
BenchChem offers high-quality (E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Kinase Inhibition: The pyrrolo[2,3-b]quinoxaline scaffold has been explored as a kinase inhibitor. Researchers could investigate whether this compound selectively inhibits specific kinases involved in disease pathways, such as cancer or inflammation.

b. Bcr-Abl Inhibition: Combining kinase inhibition with other pharmacological activities can enhance drug efficacy. For instance, dual inhibitors targeting both Bcr-Abl (associated with chronic myeloid leukemia) and histone deacetylases (HDACs) have shown promise . Investigating whether this compound exhibits dual activity could be valuable.

Organic Synthesis and Catalysis

The compound’s amidation potential and unique solvent choice offer interesting avenues:

a. Catalytic Amidation: The use of tert-butyl acetate as a reaction solvent for amidation reactions is noteworthy. Most catalytic amidations occur in non-polar solvents, but this ester solvent provides safety and sustainability improvements. Researchers could explore its broader scope with polar substrates and less nucleophilic anilines, relevant to medicinal chemistry .

Radical Chemistry

Considering the tert-butyl group, we can explore radical chemistry:

a. Gas-Phase Reactions: Investigating the high-temperature gas-phase chemistry of the tert-butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) could reveal novel reactivity patterns and potential applications .

Amino Acid Synthesis

The compound’s structure resembles amino acids. Here’s a relevant field:

a. β2-Amino Acid Synthesis: While β3-amino acids are readily prepared, β2-amino acids often require multistep efforts. Recent advances in synthesizing β2-amino acids from substituted β-nitropropionate analogs could inspire investigations using this compound .

properties

IUPAC Name

2-amino-N-butan-2-yl-1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-5-14(2)27-24(31)20-21-23(29-17-9-7-6-8-16(17)28-21)30(22(20)25)26-13-15-10-11-18(32-3)19(12-15)33-4/h6-14H,5,25H2,1-4H3,(H,27,31)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYBWDZEYVEVTM-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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